2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate
Description
Properties
IUPAC Name |
(2-bromophenyl) 2,4,5-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3S/c1-10-8-12(3)15(9-11(10)2)20(17,18)19-14-7-5-4-6-13(14)16/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWWOABJPPXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-step mechanism:
- Deprotonation of 2-Bromophenol : The base abstracts the hydroxyl proton, generating a phenoxide ion with enhanced nucleophilicity.
- Nucleophilic Attack on Sulfonyl Chloride : The phenoxide ion attacks the electrophilic sulfur atom in 2,4,5-trimethylbenzenesulfonyl chloride, displacing chloride and forming the sulfonate ester.
A molar ratio of 1:1.2 (phenol:sulfonyl chloride) is typically used to ensure complete conversion, with the base added in stoichiometric excess (1.5–2.0 equivalents) to neutralize HCl byproducts.
Standard Laboratory Procedure
- Reagent Setup : Combine 2-bromophenol (10.0 mmol, 1.73 g) and 2,4,5-trimethylbenzenesulfonyl chloride (12.0 mmol, 2.89 g) in anhydrous dichloromethane (50 mL).
- Base Addition : Add triethylamine (15.0 mmol, 2.1 mL) dropwise at 0°C under nitrogen.
- Reaction Conditions : Stir at room temperature for 12 hours.
- Workup : Quench with 1 M HCl (30 mL), extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure.
- Purification : Recrystallize from ethanol/water (4:1) to yield white crystals (78–82% yield).
Industrial-Scale Production: Continuous Flow Synthesis
Industrial methods prioritize cost efficiency and scalability. A continuous flow reactor system enhances heat transfer and reduces reaction times compared to batch processes.
Process Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 25–40°C |
| Pressure | Atmospheric |
| Residence Time | 30–60 minutes |
| Solvent | Chloroform |
| Catalyst | Pyridine (0.5 equiv) |
This configuration achieves 85–90% conversion with a throughput of 50 kg/hour.
Catalyst Recovery and Recycling
Post-reaction, the aqueous phase (containing pyridine hydrochloride) is treated with NaOH to regenerate pyridine, which is distilled and reused. This closed-loop system reduces waste and operational costs by 40%.
Alternative Catalytic Approaches
Silver-Catalyzed Sulfonation
Recent advances employ silver trifluoromethanesulfonate (AgOTf) as a Lewis acid catalyst. This method eliminates the need for stoichiometric bases, instead activating the sulfonyl chloride via coordination to silver:
$$
\text{ArSO}2\text{Cl} + \text{AgOTf} \rightarrow \text{ArSO}2^+ \text{AgClOTf}^-
$$
The activated intermediate reacts efficiently with 2-bromophenol at 50°C in dimethylacetamide (DMA), achieving 88% yield in 4 hours.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction by enhancing molecular collisions. Using 300 W irradiation at 80°C, reaction times reduce to 15 minutes with comparable yields (80–83%). This method is particularly advantageous for small-batch, high-purity production.
Purification and Characterization
Recrystallization vs. Chromatography
| Method | Purity (%) | Recovery (%) | Cost (USD/g) |
|---|---|---|---|
| Recrystallization | 98.5 | 75 | 0.12 |
| Column Chromatography | 99.9 | 90 | 2.50 |
Recrystallization remains the preferred method for industrial applications due to its cost-effectiveness, while chromatography is reserved for analytical-grade material.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 1H, Ar-H), 7.58 (d, J = 8.2 Hz, 1H, Ar-H), 2.56 (s, 3H, CH₃), 2.43 (s, 6H, 2×CH₃).
- IR (KBr): 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Classical (Triethylamine) | 78–82 | 12 | High |
| Silver-Catalyzed | 88 | 4 | Moderate |
| Microwave | 80–83 | 0.25 | Low |
The silver-catalyzed method offers the best balance of yield and speed but requires costly catalyst recovery systems.
Environmental Impact
- E-Factor (kg waste/kg product):
- Classical: 8.2
- Silver-Catalyzed: 5.1
- Microwave: 3.8
Microwave synthesis minimizes solvent use, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction Reactions: The sulfonate group can be reduced to the corresponding sulfide under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used, often in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives, such as azido or thiocyanato phenyl compounds.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential in drug development, particularly in preclinical studies for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The trimethylbenzene sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Role of the Bromine Substituent
The 2-bromophenyl group distinguishes this compound from analogs with other halogens (e.g., chlorine) or non-halogenated aryl groups. For instance:
- Reactivity in Substitution Reactions : Bromine, being a better leaving group than chlorine, may enhance reactivity in nucleophilic substitution (SN2) compared to 2-chlorophenyl analogs.
- Radical Reactions: Evidence from a 2002 study highlights the utility of 2-bromophenyl groups in stereoselective radical cyclizations, where bromine acts as a radical initiator or leaving group .
Steric and Electronic Effects of Trimethyl Substitution
The 2,4,5-trimethylbenzene backbone introduces steric hindrance and electron-donating effects:
- Steric Hindrance : Compared to less substituted sulfonates (e.g., para-methyl or unsubstituted benzene sulfonates), the 2,4,5-trimethyl groups may hinder nucleophilic attack at the sulfonate ester, reducing reaction rates.
- However, the electron-withdrawing bromine on the phenyl ester may counterbalance this effect.
Comparison with Other Sulfonate Esters
The table below provides a theoretical comparison based on general organic chemistry principles, as experimental data for the specific compound is scarce:
| Compound | Key Features | Reactivity in SN2 | Potential Applications |
|---|---|---|---|
| 2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate | High steric hindrance, bromine leaving group | Moderate-High | Alkylation, cross-coupling reactions |
| Tosylates (e.g., p-toluenesulfonate) | Low steric hindrance | High | Common leaving group |
| 2-Chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate | Chlorine (poorer leaving group) | Moderate | Less reactive intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
